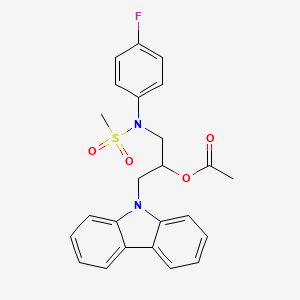

1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate

Description

The compound 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is a carbazole derivative characterized by three key structural motifs:

- A 9H-carbazole core, known for its aromatic heterocyclic structure and applications in pharmaceuticals and materials science.

- An acetate ester at the propan-2-yl position, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

[1-carbazol-9-yl-3-(4-fluoro-N-methylsulfonylanilino)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4S/c1-17(28)31-20(16-27(32(2,29)30)19-13-11-18(25)12-14-19)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPQEAZIFRWVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=C(C=C4)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate typically involves multiple steps:

Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride as a reagent.

Sulfonamide Linkage Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride derivative.

Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate can undergo various types of chemical reactions:

Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carbazole-3,6-dione.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its use as a blue emitter in OLEDs. Carbazole derivatives are particularly valuable due to their ability to facilitate efficient charge transport and emission properties. In studies, compounds similar to 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate have demonstrated promising performance when incorporated into OLED architectures, especially in combination with iridium complexes for white OLEDs (WOLEDs) .

2. Photonic Devices

Research indicates that carbazole-based compounds can be utilized in photonic devices due to their strong photoluminescence and stability under operational conditions. The incorporation of sulfonamide groups enhances solubility and processability, making these compounds suitable for solution-based processing techniques commonly used in the fabrication of thin-film devices .

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies have suggested that compounds containing carbazole moieties exhibit anticancer properties. The sulfonamide group is known for its biological activity, potentially enhancing the therapeutic efficacy of the compound against various cancer cell lines. For instance, derivatives similar to this compound have shown moderate antineoplastic activity against specific cancer cell lines such as TK-10 and HT-29 .

2. Antimicrobial Properties

The presence of the fluorophenyl group may contribute to enhanced antimicrobial activity. Studies on related compounds indicate that modifications to the carbazole structure can lead to increased potency against bacterial strains, making it a candidate for further exploration in antibiotic development .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: OLED Performance Evaluation

In a study focused on the synthesis and evaluation of carbazole derivatives for OLED applications, it was found that incorporating this compound into device structures resulted in improved luminous efficiency and color purity compared to traditional emitters . The device architecture utilized a blend of this compound with iridium complexes, demonstrating a significant enhancement in performance metrics.

Case Study 2: Anticancer Activity Assessment

Research investigating the anticancer properties of carbazole derivatives highlighted that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions between the sulfonamide group and cellular targets involved in proliferation pathways .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate depends on its application:

Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The carbazole moiety is known to interact with serotonin receptors, which could be a potential target.

Materials Science: In OLEDs, the compound can act as an electron transport material, facilitating the movement of electrons through the device.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole Derivatives

Key Observations :

- The target compound shares the carbazole core and acetate ester with the furan-methylsulfonamido analogue in , differing only in the sulfonamide substituent (4-fluorophenyl vs. furan). This substitution may alter electronic properties and target selectivity .

- Compared to the oxadiazole-containing carbazole in , the target lacks the heterocyclic oxadiazole ring but retains sulfonamide functionality, suggesting divergent biological mechanisms (e.g., antimicrobial vs. anti-inflammatory) .

Table 2: Physicochemical Properties

Biological Activity

1-(9H-Carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Carbazole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 454.5 g/mol. Its structure features a carbazole moiety linked to a sulfonamide group and an acetate functional group, which may contribute to its biological activity.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that carbazole derivatives exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could enhance the compound's efficacy against various pathogens.

- Anti-Cancer Properties : Carbazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival.

- Molecular Docking Studies : Recent research has utilized molecular docking to predict the binding affinity of this compound against key proteins involved in diseases such as SARS-CoV-2. Docking studies indicated strong interactions with viral proteins, suggesting potential antiviral activity .

1. Antiproliferative Activity

A study evaluated a series of carbazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values in the micromolar range .

2. Molecular Docking Against SARS-CoV-2

In a computational study, the compound was docked against SARS-CoV-2 proteins such as the main protease (Mpro). Binding energies were calculated, revealing that the compound has a strong binding affinity comparable to standard antiviral agents . The docking scores indicated potential as an inhibitor of viral replication.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic strategies for preparing 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate?

- Methodological Answer : The synthesis typically involves:

- Carbazole Alkylation : Reacting carbazole with a halogenated propane derivative (e.g., 1-bromo-3-chloropropane) under basic conditions (KOH, TBAB catalyst) to introduce the propyl chain .

- Sulfonamide Formation : Coupling the intermediate with 4-fluorophenylmethylsulfonamide via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and controlled temperature to minimize side reactions .

- Acetylation : Final acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

Purification steps (e.g., silica gel chromatography, recrystallization) are critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the carbazole aromatic protons (δ 8.0–8.5 ppm), sulfonamide NH (δ ~5.5 ppm), and acetate methyl group (δ ~2.1 ppm). 2D NMR (e.g., HMBC) resolves stereochemical ambiguities .

- X-ray Crystallography : Determines absolute configuration and molecular packing, especially for resolving propan-2-yl acetate stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide coupling step to improve yield and purity?

- Methodological Answer :

- Reagent Selection : Use freshly distilled 4-fluorophenylmethylsulfonyl chloride to avoid hydrolysis.

- Solvent Optimization : Employ anhydrous DMF or THF with molecular sieves to suppress side reactions .

- Temperature Control : Maintain reaction temperatures at 0–5°C during sulfonamide formation to reduce racemization .

- Catalytic Additives : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

Q. What strategies address low yields during the final acetylation step?

- Methodological Answer :

- Activation of Hydroxyl Group : Pre-activate the hydroxyl group with a mild base (e.g., NaH) before adding acetic anhydride .

- Solvent Choice : Use dichloromethane or ethyl acetate to enhance solubility and reaction homogeneity.

- Workup Optimization : Quench excess acetic anhydride with ice-cold water, followed by extraction with ethyl acetate and rigorous drying (MgSO₄) to prevent ester hydrolysis .

Q. How does the carbazole moiety influence electrophilic substitution reactions in derivative synthesis?

- Methodological Answer : The electron-rich carbazole core directs electrophilic substitution to the 3- and 6-positions. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups selectively at the 3-position .

- Halogenation : NBS (N-bromosuccinimide) in CCl₄ brominates the carbazole ring at the 3-position, enabling further cross-coupling reactions .

Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) to avoid over-substitution .

Q. How can conflicting crystallographic and NMR data on stereochemistry be resolved?

- Methodological Answer :

- X-ray vs. NMR : If X-ray data (e.g., Flack parameter) indicates a specific enantiomer but NMR suggests a racemic mixture, verify crystallization conditions for potential enantiomeric enrichment .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and quantify optical purity .

- Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to assess rotational barriers around the propan-2-yl acetate group, which may explain discrepancies .

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes, focusing on sulfonamide interactions with active-site residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for biological targets .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding-driven entropy/enthalpy trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.